molecular formula C16H11Cl2N3OS B2627950 N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-04-1

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2627950
CAS No.: 400079-04-1
M. Wt: 364.24
InChI Key: ARUCLCDIFMFIOU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a pyridine ring, and a dichlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(2-pyridinyl)carbamimidic acid
  • N-(3,4-dichlorophenyl)-N’-(6-methyl-2-pyridinyl)urea
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole ring, a pyridine ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H11Cl2N3OS
  • Molecular Weight : 364.25 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring substituted with a dichlorophenyl group and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated the ability to downregulate anti-apoptotic proteins like Bcl-2 and activate caspases, leading to programmed cell death .
CompoundCell LineIC50 (µg/mL)Mechanism
4iMCF-72.32Induces apoptosis
4eHepG25.36Apoptotic signaling
This compoundA431TBDTBD

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways necessary for bacterial growth .

Anti-inflammatory Activity

Some studies have reported anti-inflammatory effects associated with thiazole derivatives. The presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory potency by modulating inflammatory cytokine production.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A recent investigation assessed the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. The study found that compounds with a dichlorophenyl substitution showed enhanced tumor targeting capabilities compared to their counterparts .
  • Antimicrobial Testing :
    • In vitro studies demonstrated that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl ring enhances lipophilicity and biological activity.
  • Pyridine Moiety : The inclusion of pyridine contributes to increased binding affinity for biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCLCDIFMFIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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